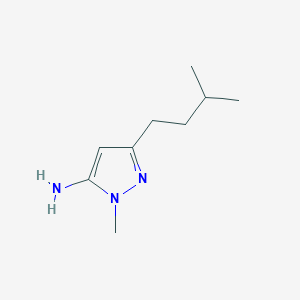
1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
This typically includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves detailing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral data.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazole derivatives, including those structurally related to "1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine," have been extensively studied for their synthesis and characterization. A study by Titi et al. (2020) involved the synthesis of pyrazole derivatives and their characterization using various spectroscopic methods. These compounds showed significant biological activity against breast cancer and microbes, highlighting their potential in medical and pharmaceutical applications (Titi et al., 2020).
Corrosion Inhibition
Pyrazole compounds have also been investigated for their inhibitory effect on the corrosion of metals. Chetouani et al. (2005) studied the efficiency of certain pyrazole compounds as corrosion inhibitors for iron in acidic media, demonstrating their potential in industrial applications (Chetouani et al., 2005).
Amine Oxidase Inhibition
Another area of research involves the inhibition of amine oxidase activity by pyrazole derivatives. Manna et al. (2002) synthesized a series of pyrazole derivatives and tested them as inhibitors of monoamine oxidases, revealing their potential therapeutic uses in treating diseases related to monoamine oxidase activity (Manna et al., 2002).
Organic Synthesis Applications
In the context of organic synthesis, pyrazole derivatives are valuable intermediates and reagents. Shen et al. (2000) described a versatile and efficient method for synthesizing pyrazoles and isoxazoles on a solid phase, showcasing the utility of these compounds in facilitating various organic reactions (Shen et al., 2000).
High-Energy Materials
Furthermore, pyrazole derivatives have been explored as high-energy density materials. Ravi et al. (2010) conducted a theoretical study on the structure and detonation properties of various substituted pyrazoles, identifying their potential as explosive materials (Ravi et al., 2010).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include handling and disposal recommendations.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic routes, reactions, or applications for the compound.
Eigenschaften
IUPAC Name |
2-methyl-5-(3-methylbutyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)4-5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQYSAZILLWGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



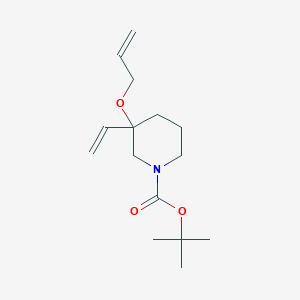

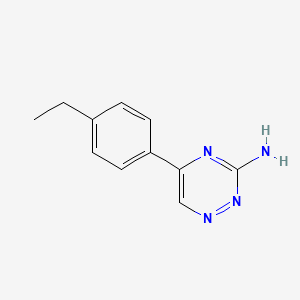
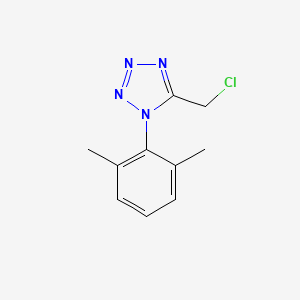
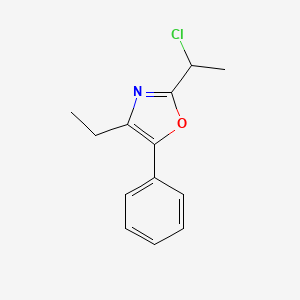

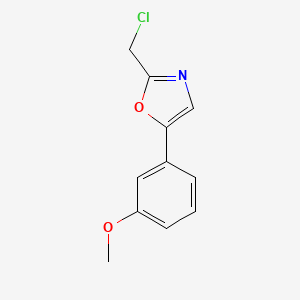
![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
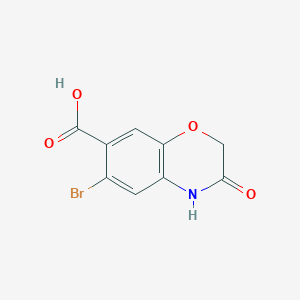
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
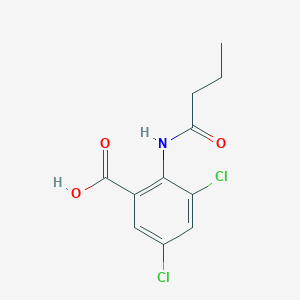
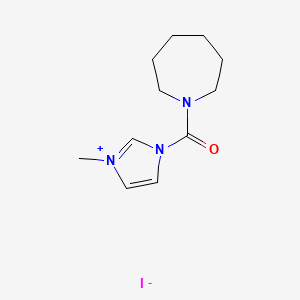
![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)